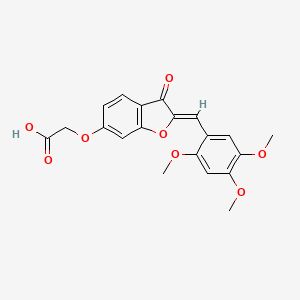

(Z)-2-((3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid

Descripción

This compound is a benzofuran derivative characterized by a (Z)-configured benzylidene moiety substituted with 2,4,5-trimethoxy groups and an acetic acid chain at the 6-position of the dihydrobenzofuran core. Its molecular formula is C₁₉H₁₆O₇ (average mass: 356.32 g/mol), with a ChemSpider ID and CAS number provided in and .

Propiedades

IUPAC Name |

2-[[(2Z)-3-oxo-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O8/c1-24-14-9-17(26-3)16(25-2)6-11(14)7-18-20(23)13-5-4-12(8-15(13)28-18)27-10-19(21)22/h4-9H,10H2,1-3H3,(H,21,22)/b18-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVINHYZXXRBXIF-WSVATBPTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-((3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid typically involves the following steps:

Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Trimethoxybenzylidene Group: This step often involves a condensation reaction between the benzofuran core and a trimethoxybenzaldehyde derivative.

Formation of the Acetic Acid Moiety: This can be introduced through esterification or other suitable reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran core or the trimethoxybenzylidene group.

Reduction: Reduction reactions can modify the functional groups, such as reducing the carbonyl group to an alcohol.

Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes.

Aplicaciones Científicas De Investigación

Pharmacological Applications

-

Antihypoxic Effects :

Research indicates that compounds similar to (Z)-2-((3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid exhibit potent antihypoxic effects. In vivo studies have demonstrated the ability of these compounds to prolong survival during acute hypoxia in animal models. For instance, a study compared the efficacy of this compound with reference drugs like meclofenoxate and piracetam, showing superior protective effects on cerebral tissue during oxygen deprivation . -

Nootropic Properties :

The compound has been investigated for its nootropic potential, suggesting it may enhance cognitive functions. This is particularly relevant in conditions where cognitive decline is observed, such as neurodegenerative diseases . -

Antioxidant Activity :

Some studies have highlighted the antioxidant properties of similar benzofuran derivatives. These compounds can mitigate oxidative stress in cells, which is crucial in preventing cellular damage associated with various diseases.

-

Cerebral Ischemia Model :

In a study involving mice subjected to induced cerebral ischemia, administration of (Z)-2-((3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid resulted in a significant reduction in neuronal death compared to controls. The compound's mechanism was linked to improved energy metabolism and reduced oxidative stress in brain tissues . -

Neuroprotective Effects :

Another investigation focused on neuroprotection against excitotoxicity induced by glutamate. The results indicated that the compound effectively reduced cell death in neuronal cultures exposed to high levels of glutamate, suggesting its potential as a neuroprotective agent in conditions like Alzheimer's disease .

Mecanismo De Acción

The mechanism of action of (Z)-2-((3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid depends on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate these mechanisms.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations in the Benzylidene Moiety

The position and number of methoxy groups on the benzylidene ring significantly influence physicochemical and biological properties:

Key Insights :

- 2,4,5-Trimethoxy substitution (target compound) may optimize steric and electronic interactions for receptor binding compared to 3,4,5- or 3,4-dimethoxy analogs .

- Acetic acid vs. ester/sulfonate groups : The carboxylic acid group in the target compound improves water solubility (clogP ~1.2) compared to cyclohexanecarboxylate (clogP ~3.8) or methanesulfonate derivatives .

Functional Group Modifications

Ester vs. Acid Derivatives

- Methanesulfonate Ester : The sulfonate group introduces strong acidity (pKa ~1.5), improving stability in acidic environments but limiting oral bioavailability.

- Acetic Acid (Target Compound) : The carboxylic acid (pKa ~3.5) balances solubility and membrane penetration, making it suitable for oral or topical formulations .

Benzofuran Core Modifications

- Propenylidene Substituent : The extended double bond in the propenylidene group may alter π-π stacking interactions, affecting binding to estrogen receptors .

Actividad Biológica

(Z)-2-((3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid is a complex organic compound characterized by its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant studies that highlight its pharmacological properties.

Chemical Structure and Synthesis

The molecular formula of the compound is , indicating the presence of multiple functional groups that contribute to its reactivity and biological activity. The synthesis typically involves several steps, including:

- Formation of the Benzofuran Core : The benzofuran structure is synthesized through cyclization reactions.

- Introduction of the Trimethoxybenzylidene Group : This is achieved via condensation reactions with 2,4,5-trimethoxybenzaldehyde.

- Esterification : The final step often involves esterification with acetic acid or its derivatives.

Biological Activity

Preliminary studies suggest that (Z)-2-((3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid exhibits significant biological activities, including:

- Anticancer Properties : Similar compounds have shown potential in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.

- Antioxidant Activity : The presence of methoxy groups may enhance the compound's ability to scavenge free radicals, contributing to its protective effects against oxidative stress.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, which can lead to reduced tumor growth.

- Receptor Modulation : It may also interact with cellular receptors that regulate signaling pathways related to inflammation and cancer progression.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anticancer | Inhibits cell proliferation in various cancer types | |

| Antioxidant | Scavenges free radicals | |

| Enzyme Inhibition | Targets metabolic enzymes |

Notable Research Findings

- Anticancer Mechanisms : A study demonstrated that similar compounds induce apoptosis in breast cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins (Constantinescu et al., 2022) .

- Antioxidant Effects : Research indicated that methoxy-substituted benzofurans exhibit strong antioxidant properties, reducing oxidative damage in cellular models (Bilginer et al., 2020).

- Enzyme Targeting : Investigations into enzyme inhibition revealed that these compounds can effectively inhibit carbonic anhydrase, an enzyme implicated in tumor growth and metastasis (Ivanova et al., 2020) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.